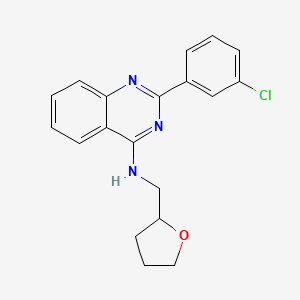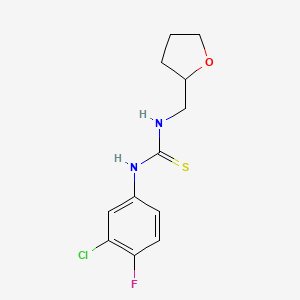
2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine is not fully understood. However, it is believed that 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine exerts its anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has also been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to exhibit a wide range of biochemical and physiological effects. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has also been found to modulate the expression of several genes involved in inflammation, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine is its potent anti-cancer activity. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to exhibit anti-cancer activity against a variety of cancer cell lines at concentrations that are non-toxic to normal cells. This makes 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine a promising candidate for the development of anti-cancer drugs.
However, one of the limitations of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine research is the lack of clinical studies. Most of the studies on 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine have been conducted in vitro or in animal models. Further studies are needed to determine the safety and efficacy of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine in humans.
Zukünftige Richtungen
There are several future directions for 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine research. One area of interest is the development of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine-based anti-cancer drugs. Several 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine derivatives have been synthesized and tested for their anti-cancer activity. These derivatives may have improved pharmacokinetic and pharmacodynamic properties compared to 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine.
Another area of interest is the use of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine in combination with other anti-cancer drugs. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to enhance the efficacy of chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing regimen.
Conclusion:
In conclusion, 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine is a synthetic compound that has been extensively studied for its potential therapeutic applications. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine exhibits anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to inhibit the activity of several enzymes and modulate the expression of several genes involved in inflammation, cell proliferation, and apoptosis. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has several advantages for lab experiments, including its potent anti-cancer activity. However, further studies are needed to determine the safety and efficacy of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine in humans.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has also been found to enhance the efficacy of chemotherapy and radiation therapy.
In addition to its anti-cancer properties, 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to exhibit anti-inflammatory and anti-oxidant properties. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been shown to reduce inflammation in animal models of arthritis and asthma. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has also been found to protect against oxidative stress and lipid peroxidation.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-14-6-3-5-13(11-14)18-22-17-9-2-1-8-16(17)19(23-18)21-12-15-7-4-10-24-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTNVMZRDIIANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[7-chloro-2-(2-chlorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4133736.png)

![N-benzyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133750.png)
![N-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4133754.png)

![10-(2,3-dimethoxyphenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4133773.png)

![3,4-dichloro-N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4133798.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4133806.png)
![3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B4133807.png)
![2-benzyl-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133810.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4133815.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4133820.png)
![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4133831.png)